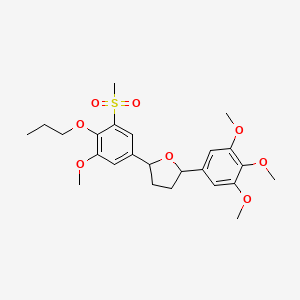

(Rac)-L-659989

Description

Properties

IUPAC Name |

2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWPFJNQOZFEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926375 | |

| Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129314-27-8 | |

| Record name | L 659989 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-L-659989: A Dual Antagonist of Platelet-Activating Factor Receptor and Inhibitor of Phospholipase D

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(Rac)-L-659989 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. However, its mechanism of action extends beyond simple receptor blockade, as it has also been identified as a potent inhibitor of phospholipase D (PLD) activity. This dual functionality complicates the interpretation of experimental results and necessitates a thorough understanding of its interactions with both targets. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its quantitative interaction with its targets, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

This compound, the racemic form of L-659,989, primarily functions as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological and pathological processes including inflammation, thrombosis, and allergic reactions. Upon binding to the PAF receptor, this compound prevents the binding of the endogenous ligand PAF, thereby inhibiting downstream signaling cascades.

A significant secondary mechanism of action is the direct inhibition of phospholipase D (PLD). This off-target effect is crucial to consider when utilizing this compound as a specific PAF receptor antagonist. The inhibition of PLD, an enzyme responsible for hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid (PA), can independently modulate various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of L-659,989 with its primary and secondary targets.

Table 1: Platelet-Activating Factor (PAF) Receptor Binding Affinity

| Compound | Radioligand | Preparation | Equilibrium Dissociation Constant (KD) | Reference |

| [3H]L-659,989 | [3H]L-659,989 | Rabbit platelet membranes | 1.60 ± 0.20 nM | [1] |

Table 2: Phospholipase D (PLD) Inhibition

| Compound | Concentration | Condition | % Inhibition | Reference |

| L-659,989 | 30 µg/mL | Basal PLD activity | ~55% | [2] |

| L-659,989 | 30 µg/mL | Agonist-stimulated PLD activity | 70-100% | [2] |

Signaling Pathways

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Activation of the PAF receptor by its ligand initiates a cascade of intracellular events mediated by G-proteins. This leads to the activation of several phospholipases, including phospholipase C (PLC), phospholipase D (PLD), and phospholipase A2 (PLA2). The activation of PLC results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. (Rac)-L-659,989 competitively binds to the PAF receptor, preventing these downstream signaling events.

Caption: PAF Receptor Signaling Pathway Antagonism by this compound.

Phospholipase D (PLD) Inhibition Pathway

(Rac)-L-659,989 directly inhibits the enzymatic activity of phospholipase D. The proposed mechanism for this inhibition may involve the generation of intracellular ceramides. PLD is responsible for the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline (B1196258). PA is a critical second messenger that can be further metabolized to diacylglycerol (DAG) or lysophosphatidic acid (LPA), both of which are also signaling molecules. By inhibiting PLD, (Rac)-L-659,989 reduces the production of these important signaling lipids.

Caption: Direct Inhibition of Phospholipase D by this compound.

Experimental Protocols

[3H]L-659,989 Radioligand Binding Assay for PAF Receptor

This protocol is adapted from the characterization of [3H]L-659,989 binding to rabbit platelet membranes.[1]

1. Membrane Preparation:

-

Isolate rabbit platelets from whole blood by centrifugation.

-

Lyse the platelets in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the lysate at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

-

In a final volume of 200 µL, combine:

-

50 µL of rabbit platelet membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

50 µL of [3H]L-659,989 at a final concentration of approximately 1 nM.

-

50 µL of assay buffer or competing unlabeled ligand (for competition assays).

-

The assay buffer should contain 10 mM MgCl2, 10 mM Tris-HCl (pH 7.4), and 0.25% bovine serum albumin.

-

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PAF or L-659,989 (e.g., 1 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

For saturation binding experiments, perform Scatchard analysis to determine the KD and Bmax.

-

For competition binding experiments, calculate the IC50 and subsequently the Ki using the Cheng-Prusoff equation.

Caption: Experimental Workflow for PAF Receptor Radioligand Binding Assay.

Phospholipase D (PLD) Activity Assay (General Protocol)

This is a general protocol for a colorimetric or fluorometric PLD activity assay.

1. Sample Preparation:

-

Prepare cell lysates or purified enzyme fractions in a suitable assay buffer.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Phosphatidylcholine (PC) as the substrate.

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH).

-

Cofactors, if required (e.g., Mg2+, Ca2+).

-

The inhibitor, (Rac)-L-659,989, at various concentrations.

-

3. Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time period.

4. Detection of Choline:

-

The activity of PLD is often measured indirectly by quantifying the amount of choline produced.

-

Add a detection reagent containing:

-

Choline oxidase, which converts choline to betaine (B1666868) and hydrogen peroxide (H2O2).

-

Horseradish peroxidase (HRP).

-

A chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).

-

-

Incubate to allow the color or fluorescence to develop.

5. Measurement:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

6. Data Analysis:

-

Generate a standard curve using known concentrations of choline.

-

Calculate the PLD activity in the samples based on the standard curve.

-

Determine the percent inhibition by (Rac)-L-659,989 at each concentration and calculate the IC50 value if possible.

Caption: General Experimental Workflow for a Phospholipase D Activity Assay.

Conclusion

This compound is a valuable research tool for studying PAF-mediated signaling. However, its significant inhibitory effect on phospholipase D necessitates careful experimental design and interpretation. Researchers using this compound should be aware of its dual mechanism of action and consider appropriate controls to dissect the specific contributions of PAF receptor antagonism versus PLD inhibition in their experimental systems. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for professionals in drug development and biomedical research.

References

- 1. Characterization of platelet-activating factor (PAF) receptor by specific binding of [3H]L-659,989, a PAF receptor antagonist, to rabbit platelet membranes: possible multiple conformational states of a single type of PAF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The platelet-activating factor receptor antagonist L-659,989 inhibits phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Rac)-L-659989

(Rac)-L-659989 is the racemic mixture of L-659,989, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a synthetic compound with a complex molecular structure. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (±)-trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran |

| Molecular Formula | C₂₄H₃₂O₈S |

| Molecular Weight | 480.57 g/mol |

| CAS Number | 113787-28-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily functioning as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor and also as an inhibitor of Phospholipase D (PLD).

Platelet-Activating Factor (PAF) Receptor Antagonism

This compound potently and selectively binds to the PAF receptor, a G-protein coupled receptor (GPCR), thereby blocking the binding of its endogenous ligand, PAF. This antagonism inhibits the downstream signaling cascade initiated by PAF, which is involved in various physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions. The binding affinity of L-659,989 to the PAF receptor has been characterized in various systems.

Table 1: PAF Receptor Binding Affinity of L-659,989

| Preparation | Species | Parameter | Value (nM) |

| Platelet Membranes | Rabbit | Kᵢ | 1.1 |

| Polymorphonuclear Leukocyte Membranes | Rabbit | Kᵢ | 1.1 |

| Platelet Membranes | Human | Kᵢ | 14.3 |

| Polymorphonuclear Leukocyte Membranes | Human | Kᵢ | 14.3 |

| Lung Membranes | Human | Kᵢ | 14.3 |

| Platelet Aggregation Inhibition (KB) | Rabbit | KB | 1.7 |

Phospholipase D (PLD) Inhibition

In addition to its effects on the PAF receptor, this compound has been shown to be a potent inhibitor of Phospholipase D (PLD) activity. PLD is an enzyme that hydrolyzes phosphatidylcholine to generate the second messenger phosphatidic acid (PA), which is involved in cell signaling pathways regulating cell growth, differentiation, and vesicular trafficking. The inhibitory effect of L-659,989 on PLD activity has been demonstrated in cellular assays.

Table 2: Inhibition of Phospholipase D Activity by L-659,989

| Condition | Concentration (µg/mL) | Inhibition (%) |

| Basal PLD Activity | 30 | ~55 |

| Agonist-Stimulated PLD Activity | 30 | 70-100 |

Signaling Pathways

The dual mechanism of action of this compound impacts two distinct signaling pathways.

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound. Specific parameters may need to be optimized for different experimental systems.

PAF Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor.

Materials:

-

[³H]-PAF (radioligand)

-

This compound (test compound)

-

Unlabeled PAF (for non-specific binding determination)

-

Membrane preparation expressing the PAF receptor (e.g., from platelets or transfected cells)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)

-

Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the following to each well:

-

Total Binding: Membrane preparation, [³H]-PAF, and binding buffer.

-

Non-specific Binding: Membrane preparation, [³H]-PAF, and a high concentration of unlabeled PAF.

-

Competitive Binding: Membrane preparation, [³H]-PAF, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

(Rac)-L-659989: A Comprehensive Technical Guide for Researchers

(Rac)-L-659989 is the racemic form of L-659,989, a potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides an in-depth technical overview of its chemical structure, properties, biological activity, and relevant experimental methodologies for use by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic molecule with the systematic IUPAC name (±)-(trans)-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran. It is the racemic mixture of the active (-)-L-659,989 and its less active (+)-enantiomer. The trans configuration of the diaryl tetrahydrofuran (B95107) is crucial for its high-affinity binding to the PAF receptor.

Chemical Structure:

Caption: Chemical structure of L-659,989, the active enantiomer of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129314-27-8 | [1][2] |

| Molecular Formula | C₂₄H₃₂O₈S | [1] |

| Molecular Weight | 480.57 g/mol | [1] |

| IUPAC Name | (±)-(trans)-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran | [3][4] |

Biological Activity and Mechanism of Action

This compound functions as a selective and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The (-)-enantiomer of L-659,989 is significantly more potent than the (+)-enantiomer.[3]

The antagonism of the PAF receptor by L-659,989 has been demonstrated through its ability to inhibit the binding of radiolabeled PAF ([³H]PAF) to its receptors on various cell types, including platelets and polymorphonuclear leukocytes.[3] This competitive inhibition prevents the downstream signaling cascade initiated by PAF binding.

Table 2: In Vitro Biological Activity of L-659,989

| Parameter | Species/Cell Type | Value | Reference |

| Kᵢ for [³H]PAF Binding | Rabbit Platelet Membranes | 1.1 nM | [3] |

| Kᵢ for [³H]PAF Binding | Rabbit Polymorphonuclear Leukocyte Membranes | 1.1 nM | [3] |

| Kᵢ for [³H]PAF Binding | Human Platelet Membranes | 14.3 nM | [3] |

| Kᵢ for [³H]PAF Binding | Human Polymorphonuclear Leukocyte Membranes | 14.3 nM | [3] |

| Kᵢ for [³H]PAF Binding | Human Lung Membranes | 14.3 nM | [3] |

| Kₑ for PAF-induced Platelet Aggregation | Rabbit Platelets | 1.7 nM | [3] |

| Kₑ for [³H]L-659,989 Binding | Rabbit Platelet Membranes | 1.60 ± 0.20 nM | [1] |

Table 3: In Vivo Biological Activity of L-659,989

| Parameter | Animal Model | Value | Reference |

| ED₅₀ for PAF-induced Bronchoconstriction (i.v.) | Guinea Pig | 13 µg/kg | [3] |

| ED₅₀ for PAF-induced Bronchoconstriction (p.o.) | Guinea Pig | 0.5 mg/kg | [3] |

Signaling Pathway

Binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular signaling events. This process is competitively inhibited by this compound. The primary signaling pathway involves the activation of phospholipases, leading to the generation of second messengers and subsequent cellular responses.

Caption: Simplified PAF receptor signaling pathway inhibited by this compound.

Experimental Protocols

Radioligand Binding Assay for PAF Receptor

This protocol outlines a method to determine the binding affinity of this compound to the PAF receptor using a competitive radioligand binding assay.

Materials:

-

[³H]PAF (radioligand)

-

This compound or L-659,989 (unlabeled competitor)

-

Membrane preparations from rabbit platelets or other PAFR-expressing cells

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled competitor, this compound.

-

In a microtiter plate, add a constant concentration of [³H]PAF to each well.

-

Add the serially diluted this compound to the wells. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled PAF.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

References

- 1. Characterization of platelet-activating factor (PAF) receptor by specific binding of [3H]L-659,989, a PAF receptor antagonist, to rabbit platelet membranes: possible multiple conformational states of a single type of PAF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical and pharmacological characterization of L-659,989: an extremely potent, selective and competitive receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The platelet-activating factor receptor antagonist L-659,989 inhibits phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

L-659,989: A Technical Guide to its Biological Activity and Function as a Platelet-Activating Factor Receptor Antagonist

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial investigation into the biological activity of L-659,989 as a tachykinin NK2 receptor antagonist found no supporting scientific evidence. The available literature overwhelmingly characterizes L-659,989 as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This guide will therefore focus on its well-documented role in the PAF signaling pathway.

Core Biological Function: PAF Receptor Antagonism

L-659,989, chemically identified as trans-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, is a highly potent, selective, and competitive antagonist of the Platelet-Activating Factor (PAF) receptor. Its primary mechanism of action involves binding to the PAF receptor, thereby preventing the binding of the endogenous ligand, PAF. This inhibitory action blocks the downstream signaling cascades typically initiated by PAF, which are implicated in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and bronchoconstriction.

Quantitative Biological Activity Data

The biological efficacy of L-659,989 has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data for its activity at the PAF receptor and notable off-target effects.

Table 1: In Vitro Receptor Binding Affinity and Functional Inhibition

| Parameter | Species/Tissue | Value | Reference(s) |

| Ki (inhibition constant) | Rabbit Platelet Membranes | 1.1 nM | [1] |

| Rabbit Polymorphonuclear Leukocyte Membranes | 1.1 nM | [1] | |

| Human Platelet Membranes | 14.3 nM | [1] | |

| Human Polymorphonuclear Leukocyte Membranes | 14.3 nM | [1] | |

| Human Lung Membranes | 14.3 nM | [1] | |

| KB (dissociation constant) | Rabbit Platelets (from [3H]PAF binding) | 1.5 nM | [1] |

| Rabbit Platelets (from PAF-induced aggregation) | 1.7 nM | [1] | |

| IC50 (Phospholipase D Inhibition) | Agonist-stimulated | 30 µg/mL (inhibited by 70-100%) | [2] |

| Basal | 30 µg/mL (inhibited by ~55%) | [2] |

Table 2: In Vivo Efficacy

| Parameter | Model | Route of Administration | Value (ED50) | Reference(s) |

| Inhibition of PAF-induced bronchoconstriction | Guinea Pig | Intravenous (i.v.) | 13 µg/kg | [1] |

| Guinea Pig | Oral (p.o.) | 0.5 mg/kg | [1] |

Signaling Pathways

Platelet-Activating Factor (PAF) Receptor Signaling

Activation of the PAF receptor, a G-protein coupled receptor (GPCR), by its ligand PAF initiates a cascade of intracellular events. L-659,989 competitively antagonizes the receptor, thus inhibiting these downstream signals. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.

Experimental Protocols

PAF Receptor Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity of L-659,989 for the PAF receptor using radioligand displacement.

Objective: To determine the inhibition constant (Ki) of L-659,989.

Materials:

-

Isolated platelet or cell membranes expressing PAF receptors

-

[3H]-PAF (radioligand)

-

L-659,989 (unlabeled competitor)

-

Binding buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.0)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of L-659,989.

-

In reaction tubes, combine a fixed concentration of [3H]-PAF, the membrane preparation, and varying concentrations of L-659,989.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PAF).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound [3H]-PAF.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of L-659,989 to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This assay measures the ability of L-659,989 to inhibit PAF-induced platelet aggregation.

Objective: To determine the IC50 of L-659,989 for the inhibition of platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-activating factor (PAF) as the agonist

-

L-659,989

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh whole blood.

-

Pre-incubate aliquots of PRP with varying concentrations of L-659,989 or vehicle control in the aggregometer cuvettes.

-

Initiate platelet aggregation by adding a fixed concentration of PAF.

-

Monitor the change in light transmission through the PRP suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

Record the maximum aggregation for each concentration of L-659,989.

-

Calculate the percentage inhibition of aggregation relative to the control.

-

Plot the percentage inhibition against the concentration of L-659,989 to determine the IC50 value.

In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the protective effect of L-659,989 against bronchoconstriction induced by PAF.

Objective: To determine the 50% effective dose (ED50) of L-659,989.

Materials:

-

Guinea pigs

-

Anesthetic

-

Ventilator

-

Platelet-activating factor (PAF)

-

L-659,989

-

Equipment to measure pulmonary resistance and dynamic compliance

Procedure:

-

Anesthetize and ventilate the guinea pigs.

-

Administer L-659,989 or vehicle control via the desired route (e.g., intravenous or oral) at various doses to different groups of animals.

-

After a set pre-treatment time, administer a bolus intravenous injection of PAF to induce bronchoconstriction.

-

Continuously monitor changes in pulmonary mechanics, such as an increase in pulmonary resistance, as an index of bronchoconstriction.

-

Determine the dose of L-659,989 that causes a 50% inhibition of the PAF-induced bronchoconstrictor response (ED50).

Off-Target Activity

It is important for researchers to be aware of potential off-target effects. L-659,989 has been shown to inhibit phospholipase D (PLD) activity at concentrations higher than those required for PAF receptor antagonism[2]. This may be a consideration in experimental design and data interpretation, particularly when using higher concentrations of the compound.

Conclusion

L-659,989 is a well-characterized, potent, and selective competitive antagonist of the PAF receptor. Its biological activity has been thoroughly quantified in a range of preclinical models, demonstrating its utility as a research tool for investigating the physiological and pathological roles of PAF. Researchers utilizing L-659,989 should be cognizant of its potential off-target effects on phospholipase D at higher concentrations. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive overview for professionals in the field of drug discovery and pharmacology.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (Rac)-L-659989: A Potent Platelet-Activating Factor Receptor Antagonist

This compound is the racemic mixture of L-659,989, a highly potent, selective, and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] This technical guide provides a comprehensive overview of its pharmacological properties, experimental protocols for its characterization, and its mechanism of action within the PAF signaling pathway.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| Active Enantiomer | (-)-L-659,989 |

| Chemical Name | (±)-trans-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran |

| Molecular Formula | C24H32O8S |

| Molecular Weight | 480.57 g/mol |

| CAS Number | 129314-27-8 |

| Mechanism of Action | Competitive Platelet-Activating Factor (PAF) Receptor Antagonist |

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-659,989, the active component of the racemate.

Table 1: In Vitro Binding Affinity (Ki)

This table details the equilibrium inhibition constant (Ki) of L-659,989 for the PAF receptor in various membrane preparations.

| Tissue/Cell Type | Species | Ki (nM) | Reference |

| Platelet Membranes | Rabbit | 1.1 | [1] |

| Polymorphonuclear Leukocyte (PMN) Membranes | Rabbit | 1.1 | [1] |

| Platelet Membranes | Human | 14.3 | [1] |

| Polymorphonuclear Leukocyte (PMN) Membranes | Human | 14.3 | [1] |

| Lung Membranes | Human | 14.3 | [1] |

Table 2: In Vitro Functional Activity

This table presents the functional antagonistic activity of L-659,989 in platelet aggregation assays.

| Assay | Species | Parameter | Value (nM) | Reference |

| PAF-induced Platelet Aggregation | Rabbit | KB | 1.7 | [1] |

Table 3: In Vivo Efficacy

This table shows the in vivo efficacy of L-659,989 in a model of PAF-induced bronchoconstriction.

| Model | Species | Route of Administration | ED50 | Reference |

| PAF-induced Bronchoconstriction | Guinea Pig | Intravenous (i.v.) | 13 µg/kg | [1] |

| PAF-induced Bronchoconstriction | Guinea Pig | Oral (p.o.) | 0.5 mg/kg | [1] |

Table 4: Stereoselectivity and Specificity

This table highlights the stereoselective nature of L-659,989 and its specificity against other platelet aggregation agonists.

| Compound/Condition | Observation | Potency Difference | Reference |

| (-)-L-659,989 vs. (+)-L-659,989 | (-)-enantiomer is more potent | 20- to 30-fold | [1] |

| trans-L-659,989 vs. cis-isomer | trans-isomer is more potent | 100- to 200-fold | [1] |

| L-659,989 (up to 6 µM) vs. other agonists | No inhibition of aggregation induced by ADP, arachidonic acid, collagen, or thrombin | N/A | [1] |

Table 5: Potential Off-Target Effects

L-659,989 has been reported to inhibit phospholipase D (PLD) activity. This is an important consideration for its use as a specific PAF receptor antagonist.

| Target | Effect | Concentration | Reference |

| Phospholipase D (PLD) | Inhibition of basal and agonist-stimulated activity | 30 µg/ml (~62 µM) | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

[3H]PAF Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the PAF receptor.

1. Materials:

-

Membrane Preparation: Platelet or PMN membranes from rabbit or human sources.

-

Radioligand: [3H]PAF (specific activity ~150-190 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2, 0.25% bovine serum albumin (BSA).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

2. Procedure:

-

Prepare membrane suspensions in assay buffer to a final protein concentration of 100-200 µg/mL.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound or vehicle for total binding, and a high concentration of unlabeled PAF (e.g., 1 µM) for non-specific binding.

-

[3H]PAF to a final concentration of 0.5-1.0 nM.

-

Membrane suspension to initiate the binding reaction.

-

-

Incubate the plate at room temperature (25°C) for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of antagonist that inhibits 50% of specific [3H]PAF binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PAF and Kd is its dissociation constant.

PAF-Induced Platelet Aggregation Assay

This protocol measures the functional antagonism of this compound on PAF-induced platelet aggregation.

1. Materials:

-

Platelet-Rich Plasma (PRP): Prepared from fresh whole blood anticoagulated with sodium citrate.

-

Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a higher speed.

-

PAF solution.

-

Test Compound: this compound dissolved in a suitable solvent.

-

Aggregometer.

2. Procedure:

-

Prepare PRP and adjust the platelet count if necessary. Use PPP to set the 100% aggregation baseline in the aggregometer.

-

Pre-warm PRP aliquots to 37°C.

-

Add a specific concentration of this compound or vehicle to the PRP and incubate for a defined period (e.g., 2-5 minutes) with stirring in the aggregometer.

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis:

-

Measure the maximum aggregation response for each concentration of the antagonist.

-

Plot the percentage inhibition of PAF-induced aggregation against the antagonist concentration.

-

Determine the IC50 value for the inhibition of platelet aggregation.

-

For competitive antagonism, Schild analysis can be performed by measuring the dose-response curves to PAF in the presence of different concentrations of the antagonist to calculate the KB value.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the PAF receptor signaling pathway and the mechanism of action of this compound.

Caption: PAF Receptor Signaling and Antagonism by this compound.

Caption: Workflow for the [3H]PAF Receptor Binding Assay.

Caption: Workflow for the PAF-Induced Platelet Aggregation Assay.

References

L-659,989: A Technical Guide to its Platelet-Activating Factor Receptor Binding Affinity

This in-depth technical guide provides a comprehensive overview of the binding affinity of L-659,989 for its primary target, the Platelet-Activating Factor (PAF) receptor. The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Core Target Receptor: Platelet-Activating Factor (PAF) Receptor

L-659,989, chemically identified as trans-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It functions as a competitive inhibitor, meaning it directly competes with PAF for binding to the receptor.[1] While initially considered highly specific for the PAF receptor, subsequent research has indicated that L-659,989 can also inhibit phospholipase D activity, suggesting potential off-target effects that warrant consideration in experimental design and data interpretation.[2]

Binding Affinity of L-659,989

The binding affinity of L-659,989 to the PAF receptor has been quantified using radioligand binding assays. The data, presented in terms of the equilibrium inhibition constant (Ki) and the equilibrium dissociation constant (KB), demonstrate high affinity, with some species-dependent variations.

| Parameter | Species | Tissue/Cell Type | Value (nM) |

| Ki | Rabbit | Platelet Membranes | 1.1 |

| Ki | Rabbit | Polymorphonuclear Leukocyte Membranes | 1.1 |

| Ki | Human | Platelet Membranes | 14.3 |

| Ki | Human | Polymorphonuclear Leukocyte Membranes | 14.3 |

| Ki | Human | Lung Membranes | 14.3 |

| KB | Rabbit | Platelets ([3H]PAF binding) | 1.5 |

| KB | Rabbit | Platelets (PAF-induced aggregation) | 1.7 |

Table 1: Summary of L-659,989 Binding Affinity for the PAF Receptor.[1]

The structural specificity of L-659,989 is highlighted by the significantly lower potency of its cis-isomer, which is approximately 100 to 200 times less active.[1] Furthermore, the (-)-enantiomer of L-659,989 is 20- to 30-fold more potent than the (+)-enantiomer.[1]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of L-659,989 for the PAF receptor is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled compound (L-659,989) to displace a radiolabeled ligand (e.g., [3H]PAF) from the receptor.

Objective:

To determine the binding affinity (Ki) of L-659,989 for the PAF receptor.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing the PAF receptor (e.g., rabbit or human platelets, polymorphonuclear leukocytes, or lung tissue).[1]

-

Radioligand: A high-affinity radiolabeled ligand for the PAF receptor, such as [3H]PAF.[1]

-

Test Compound: L-659,989.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Assay Buffer: An appropriate buffer to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4).

-

Filtration System: Glass fiber filters and a vacuum filtration manifold.[3]

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound, L-659,989.

-

Add a fixed concentration of the radioligand ([3H]PAF), typically at or below its Kd value.

-

For the determination of total binding, add only the radioligand and membrane preparation.

-

For the determination of non-specific binding, add the radioligand, membrane preparation, and a saturating concentration of an unlabeled reference compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of L-659,989 to generate a competition curve.

-

Determine the IC50 value (the concentration of L-659,989 that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of the PAF Receptor

Caption: PAF Receptor signaling cascade and the inhibitory action of L-659,989.

Experimental Workflow for Competition Binding Assay

Caption: General workflow for a radioligand competition binding assay.

References

- 1. Biochemical and pharmacological characterization of L-659,989: an extremely potent, selective and competitive receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The platelet-activating factor receptor antagonist L-659,989 inhibits phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

(Rac)-L-659989: A Deep Dive into its In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of (Rac)-L-659989, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts.

Core Efficacy Data

This compound has demonstrated significant in vivo activity in preclinical models, most notably in the inhibition of PAF-induced bronchoconstriction. The compound is orally active and shows high potency when administered both intravenously and orally.

In Vivo Efficacy in PAF-Induced Bronchoconstriction in Guinea Pigs

The primary in vivo model used to characterize the efficacy of this compound is the guinea pig model of PAF-induced bronchoconstriction. In this model, the compound effectively inhibits the bronchoconstrictive effects of intravenously administered PAF.

| Parameter | Route of Administration | Value | Animal Model |

| ED₅₀ | Intravenous (i.v.) | 13 µg/kg | Guinea Pig |

| ED₅₀ | Oral (p.o.) | 0.5 mg/kg | Guinea Pig |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below is a detailed protocol for the PAF-induced bronchoconstriction model in guinea pigs.

Protocol: PAF-Induced Bronchoconstriction in Anesthetized Guinea Pigs

1. Animal Model:

-

Species: Male Hartley guinea pigs

-

Weight: 350-450 g

2. Anesthesia and Surgical Preparation:

-

Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., urethane).

-

Perform a tracheotomy and cannulate the trachea to allow for mechanical ventilation.

-

Cannulate the jugular vein for intravenous administration of PAF and the test compound.

3. Measurement of Bronchoconstriction:

-

Connect the animal to a small animal ventilator.

-

Measure pulmonary mechanics, such as total lung resistance and dynamic compliance, using a whole-body plethysmograph or by monitoring changes in pulmonary inflation pressure.

4. Compound Administration:

-

Intravenous Administration: Dissolve this compound in a suitable vehicle and administer as a bolus injection or infusion via the jugular vein cannula at specified time points before the PAF challenge.

-

Oral Administration: Administer this compound by oral gavage at a predetermined time before the PAF challenge to allow for absorption. The vehicle for oral administration should be well-tolerated and ensure adequate bioavailability.

5. PAF Challenge:

-

Administer a standardized dose of PAF (e.g., 30-100 ng/kg) intravenously to induce bronchoconstriction.

-

Continuously record the changes in pulmonary mechanics for a set period following the PAF challenge.

6. Data Analysis:

-

Calculate the percentage inhibition of the PAF-induced bronchoconstriction at various doses of this compound.

-

Determine the ED₅₀ value, the dose of the compound that produces 50% of the maximal inhibition of the PAF response.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and the experimental process can provide a clearer understanding of the drug's mechanism and the scientific methodology.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound acts by blocking the PAF receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events that lead to various physiological responses, including inflammation and bronchoconstriction.

Caption: PAF Receptor Signaling Cascade and Inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the logical flow of a typical in vivo experiment to evaluate the efficacy of this compound.

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a potent, orally active PAF receptor antagonist with demonstrated in vivo efficacy in preclinical models of PAF-induced bronchoconstriction. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various inflammatory and allergic conditions. The visualized signaling pathway and experimental workflow offer a clear conceptual framework for these endeavors.

(Rac)-L-659989: A Technical Guide to its Role in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-L-659989 is the racemic mixture of L-659,989, a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator implicated in a wide array of inflammatory processes, including platelet aggregation, vasodilation, and the recruitment and activation of leukocytes. By competitively inhibiting the binding of PAF to its receptor, this compound serves as a critical tool for investigating the role of the PAF signaling axis in various inflammatory and pathological conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data from key studies, detailed experimental protocols, and its broader implications in inflammation research and drug development.

Core Mechanism of Action: PAF Receptor Antagonism

This compound exerts its primary biological effect by acting as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). PAF, upon binding to PAFR, initiates a signaling cascade that contributes significantly to the inflammatory response. This compound, by occupying the receptor's binding site, prevents these downstream signaling events.

Signaling Pathways Affected by PAFR Blockade

The binding of PAF to its receptor activates multiple intracellular signaling pathways, primarily through the coupling of Gq and Gi proteins. Blockade of PAFR by this compound inhibits these cascades, leading to a reduction in the inflammatory response.

Off-Target Effects: Inhibition of Phospholipase D

It is important for researchers to be aware that L-659,989 has been reported to inhibit phospholipase D (PLD) activity, an enzyme involved in cell signaling through the hydrolysis of phosphatidylcholine. This off-target effect should be considered when interpreting experimental results. At a concentration of 30 µg/mL, L-659,989 was found to inhibit basal PLD activity by approximately 55% and agonist-stimulated PLD activity by 70-100%[1].

Quantitative Data

The following tables summarize the available quantitative data for L-659,989. It is important to note that while (Rac)-L-659,989 is the racemic mixture, much of the detailed characterization has been performed on the levorotatory enantiomer, L-659,989.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| Ki (vs. [3H]PAF binding) | Rabbit | Platelet Membranes | 0.23 nM | Hwang et al., 1988 |

| IC50 (vs. [3H]PAF binding) | Human | Platelets | 0.9 nM | Hwang et al., 1988 |

| IC50 (PAF-induced platelet aggregation) | Human | Platelet-Rich Plasma | 40 nM | Hwang et al., 1988 |

| IC50 (PAF-induced Ca2+ influx) | Rabbit | Peritoneal Neutrophils | 0.6 nM | Hwang et al., 1988 |

Table 2: In Vivo Anti-inflammatory Activity

| Animal Model | Species | Effect | Effective Dose (Oral) | Reference |

| PAF-induced hypotension | Rat | Inhibition | ED50 = 0.08 mg/kg | Hwang et al., 1988 |

| PAF-induced bronchoconstriction | Guinea Pig | Inhibition | ED50 = 0.04 mg/kg | Hwang et al., 1988 |

| PAF-induced vascular permeability | Guinea Pig | Inhibition | ED50 = 0.1 mg/kg | Hwang et al., 1988 |

| Arthus reaction | Rat | Inhibition of edema | 1-10 mg/kg | Hwang et al., 1988 |

| Carrageenan-induced paw edema | Rat | Inhibition of edema | 1-10 mg/kg | Hwang et al., 1988 |

Experimental Protocols

Detailed methodologies for key experiments involving (Rac)-L-659,989 are provided below. These protocols are based on established methods in the field.

PAF Receptor Binding Assay

Objective: To determine the binding affinity of (Rac)-L-659,989 for the PAF receptor.

Materials:

-

[3H]PAF (radioligand)

-

(Rac)-L-659,989

-

Unlabeled PAF

-

Membrane preparation from a suitable source (e.g., rabbit platelets, human neutrophils)

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.0, containing 10 mM MgCl2 and 0.25% bovine serum albumin)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare membrane fractions from the chosen cell type.

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of unlabeled (Rac)-L-659,989.

-

Add a fixed, low concentration of [3H]PAF to all tubes.

-

For determining non-specific binding, add a high concentration of unlabeled PAF to a separate set of tubes.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of (Rac)-L-659,989 and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

Objective: To assess the inhibitory effect of (Rac)-L-659,989 on PAF-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-Activating Factor (PAF)

-

(Rac)-L-659,989

-

Aggregation buffer (e.g., Tyrode's buffer)

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Adjust the platelet count to a standardized concentration.

-

Pre-incubate the platelet suspension with various concentrations of (Rac)-L-659,989 or vehicle control for a short period (e.g., 5-10 minutes) at 37°C in the aggregometer cuvette with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the change in light transmittance over time using the aggregometer.

-

Determine the percentage of inhibition of aggregation for each concentration of (Rac)-L-659,989 and calculate the IC50 value.

In Vivo Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory efficacy of (Rac)-L-659,989.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

(Rac)-L-659,989 formulated for oral or intraperitoneal administration

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Acclimatize animals to the experimental conditions.

-

Administer (Rac)-L-659,989 at various doses (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle control to different groups of animals.

-

After a specified pre-treatment time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

-

At the end of the experiment, animals can be euthanized, and paw tissue can be collected for histological analysis or measurement of inflammatory mediators (e.g., myeloperoxidase activity, cytokine levels).

Conclusion

(Rac)-L-659,989 is a valuable pharmacological tool for elucidating the role of the Platelet-Activating Factor in inflammatory processes. Its high potency and selectivity for the PAF receptor make it suitable for a wide range of in vitro and in vivo studies. However, researchers should remain mindful of its potential off-target effects on phospholipase D when designing experiments and interpreting results. The data and protocols presented in this guide provide a solid foundation for utilizing (Rac)-L-659,989 in inflammation research and for the development of novel anti-inflammatory therapeutics targeting the PAF signaling pathway.

References

L-659,989: A Technical Guide to its Effects on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-659,989 is a potent, selective, and competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides an in-depth technical overview of L-659,989, with a specific focus on its mechanism of action and its inhibitory effects on platelet aggregation. Quantitative data on its binding affinity and inhibitory constants are presented, alongside detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of its pharmacological profile. While L-659,989 is a powerful tool for investigating PAF-mediated processes, it is also noted to exhibit off-target effects, specifically the inhibition of phospholipase D, which warrants consideration in experimental design and data interpretation.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cell types, including platelets. Upon activation by PAF, platelets undergo a series of responses, including shape change, degranulation, and aggregation, which are critical events in hemostasis and thrombosis.

L-659,989, with the chemical name trans-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, has been identified as a highly potent and selective competitive antagonist of the PAF receptor. Its ability to specifically block the actions of PAF makes it an invaluable tool for elucidating the role of PAF in various biological systems and a potential lead compound for the development of anti-platelet and anti-inflammatory therapies. This guide summarizes the current knowledge on L-659,989's effects on platelet aggregation, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data on L-659,989 Activity

The inhibitory potency of L-659,989 has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity to the PAF receptor and its functional inhibition of platelet aggregation.

Table 1: Receptor Binding Affinity of L-659,989

| Species | Tissue/Cell Type | Radioligand | Parameter | Value (nM) | Reference |

| Rabbit | Platelet Membranes | [³H]PAF | Kᵢ | 1.1 | [1] |

| Human | Platelet Membranes | [³H]PAF | Kᵢ | 14.3 | [1] |

Table 2: Functional Inhibition of PAF-Induced Platelet Aggregation by L-659,989

| Species | Assay Conditions | Parameter | Value (nM) | Reference |

| Rabbit | Washed Platelets | K₋ | 1.7 | [1] |

L-659,989 demonstrates high selectivity for the PAF receptor. At concentrations up to 6 µM, it shows no inhibitory effect on platelet aggregation induced by other common agonists such as ADP, arachidonic acid, collagen, or thrombin[1].

Mechanism of Action

L-659,989 exerts its anti-platelet effects by competitively binding to the PAF receptor, thereby preventing the binding of the endogenous agonist, PAF. This antagonism blocks the initiation of the downstream signaling cascade that leads to platelet activation and aggregation.

PAF Receptor Signaling Pathway

The binding of PAF to its G-protein coupled receptor (GPCR) on the platelet surface initiates a cascade of intracellular events. The PAF receptor is coupled to both Gq and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC). The Gi protein pathway, on the other hand, can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), a molecule that normally suppresses platelet activation. The culmination of these signaling events is the activation of the fibrinogen receptor (glycoprotein IIb/IIIa), leading to platelet aggregation.

Figure 1: PAF Receptor Signaling Pathway and Inhibition by L-659,989.

Off-Target Effects

It is important to note that L-659,989 may not be exclusively specific to the PAF receptor. Studies have shown that at higher concentrations (around 30 µg/mL), L-659,989 can inhibit both basal and agonist-stimulated phospholipase D (PLD) activity[2]. This off-target effect should be taken into consideration when interpreting experimental results, particularly at high concentrations of the compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the effects of L-659,989 on platelet function.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human or rabbit whole blood

-

Anticoagulant (e.g., 3.8% sodium citrate)

-

Platelet agonist: Platelet-Activating Factor (PAF)

-

L-659,989

-

Saline or appropriate buffer

-

Light Transmission Aggregometer

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Carefully collect the PRP.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells and platelets.

-

The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.

-

-

Aggregation Assay:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate to 37°C with constant stirring.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

To test the effect of L-659,989, pre-incubate the PRP with various concentrations of the inhibitor for a specified time (e.g., 2-5 minutes) before adding the agonist.

-

Initiate platelet aggregation by adding a known concentration of PAF.

-

Record the change in light transmission over time until a maximal aggregation response is achieved.

-

-

Data Analysis:

-

The extent of aggregation is typically quantified as the maximum percentage change in light transmission.

-

For inhibitor studies, plot the percentage inhibition of aggregation against the logarithm of the L-659,989 concentration to generate a dose-response curve and determine the IC₅₀ or K₋ value.

-

Figure 2: Workflow for In Vitro Platelet Aggregation Assay.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand (e.g., [³H]PAF) to its receptor on platelet membranes and is used to determine the binding affinity (Kᵢ) of an unlabeled competitor like L-659,989.

Materials:

-

Platelet membranes (prepared from human or rabbit platelets)

-

Radioligand: [³H]PAF

-

Unlabeled competitor: L-659,989

-

Binding buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Platelet Membranes:

-

Isolate platelets from whole blood as described for the aggregation assay.

-

Lyse the platelets (e.g., by sonication or hypotonic buffer) and centrifuge at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times to remove cytosolic components.

-

Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of platelet membrane protein.

-

Add a fixed concentration of the radioligand ([³H]PAF).

-

Add varying concentrations of the unlabeled competitor (L-659,989).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PAF).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.

-

-

Quantification of Bound Ligand:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Figure 3: Workflow for Radioligand Binding Assay.

Conclusion

L-659,989 is a well-characterized, potent, and selective competitive antagonist of the PAF receptor. Its ability to specifically inhibit PAF-induced platelet aggregation without affecting other aggregation pathways makes it an essential research tool for studying the role of PAF in platelet physiology and pathophysiology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. However, the potential for off-target inhibition of phospholipase D at higher concentrations should be considered in the design and interpretation of studies utilizing L-659,989. Further investigation into its dose-dependent effects on platelet aggregation would be beneficial for a more complete pharmacological profile.

References

Methodological & Application

(Rac)-L-659989: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-L-659989 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes including inflammation, thrombosis, and allergic reactions.[1] In addition to its well-characterized role as a PAF receptor antagonist, this compound has also been identified as an inhibitor of phospholipase D (PLD) activity, an enzyme crucial for intracellular signaling.[2] This dual activity makes it a valuable tool for dissecting the signaling pathways mediated by these two important molecules in various cellular contexts.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on PAF receptor signaling and PLD activity.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | Effective Concentration | Cell Types | Notes |

| Platelet-Activating Factor (PAF) Receptor | ~20 µg/mL | Platelets, Polymorphonuclear Leukocytes, Macrophages | Fully blocks the effects of PAF.[2] |

| Phospholipase D (PLD) | ~30 µg/mL | Peritoneal Macrophages | Inhibits basal activity by ~55% and agonist-stimulated activity by 70-100%.[2] |

Table 2: Stereoisomer Potency of L-659989

| Stereoisomer | Relative Potency |

| (-)-L-659989 | 20- to 30-fold more potent than (+)-L-659989[3] |

| cis-isomer | 100 to 200 times less potent than the trans-isomer[3] |

Signaling Pathways

This compound primarily interferes with the Platelet-Activating Factor (PAF) signaling cascade by competitively blocking the PAF receptor. This prevents the downstream activation of various signaling molecules. Additionally, its inhibitory effect on Phospholipase D (PLD) impacts the generation of the second messenger phosphatidic acid (PA).

Caption: this compound dual-inhibition of PAF and PLD pathways.

Experimental Protocols

Protocol 1: Inhibition of PAF-Induced Intracellular Calcium Mobilization

This protocol describes how to measure the inhibitory effect of this compound on PAF-induced calcium influx in a suitable cell line (e.g., human microglia or other cells expressing the PAF receptor).[4]

Materials:

-

Human microglial cell line (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Platelet-Activating Factor (PAF)

-

Fura-2 AM or other calcium indicator dye

-

Physiological Saline Solution (PSS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

-

Zero-Ca²⁺ PSS: PSS without CaCl₂ and with 0.5 mM EGTA

-

Fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

-

Cell Culture: Culture the cells in their recommended medium until they reach 70-80% confluency.

-

Dye Loading:

-

Wash the cells once with PSS.

-

Incubate the cells with 2-5 µM Fura-2 AM in PSS for 30-60 minutes at 37°C.

-

Wash the cells twice with PSS to remove extracellular dye.

-

-

Inhibitor Treatment:

-

Incubate the cells with the desired concentration of this compound (e.g., 20 µg/mL) in PSS for 15-30 minutes prior to PAF stimulation. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Calcium Imaging:

-

Mount the cells on the fluorescence microscope.

-

Establish a baseline fluorescence recording for 1-2 minutes.

-

Add PAF (e.g., 100 nM final concentration) to the cells and record the change in intracellular calcium concentration for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation to determine the intracellular calcium concentration.

-

Compare the peak calcium response in cells pre-treated with this compound to the control cells.

-

Caption: Workflow for PAF-induced calcium imaging with an antagonist.

Protocol 2: Measurement of Phospholipase D (PLD) Activity in Cell Lysates

This protocol provides a method to assess the inhibitory effect of this compound on PLD activity in cell lysates using a commercially available colorimetric or fluorometric assay kit.[3][5][6]

Materials:

-

Peritoneal macrophages or other cells of interest

-

Cell culture medium

-

This compound

-

PLD Activity Assay Kit (e.g., from Abcam, Cayman Chemical, or Bio-Techne)

-

PLD Assay Buffer (provided in the kit)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Treat the cells with this compound (e.g., 30 µg/mL) or vehicle control for the desired time.

-

-

Cell Lysis:

-

Harvest the cells by scraping.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in ice-cold PLD Assay Buffer.

-

Homogenize the cells by pipetting up and down.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at high speed in a cold microcentrifuge to pellet insoluble material.

-

Collect the supernatant (cell lysate).

-

-

PLD Activity Assay:

-

Follow the instructions provided with the PLD Activity Assay Kit. This typically involves:

-

Preparing a reaction mixture containing the PLD substrate and a probe.

-

Adding the cell lysate to the reaction mixture.

-

Incubating at 37°C for a specified time.

-

Measuring the absorbance or fluorescence at the recommended wavelength.

-

-

-

Data Analysis:

-

Calculate the PLD activity based on the standard curve provided in the kit.

-

Compare the PLD activity in lysates from this compound-treated cells to the control group.

-

Caption: Workflow for measuring PLD activity in cell lysates.

Concluding Remarks

This compound is a versatile pharmacological tool for investigating cellular signaling pathways. When designing experiments, it is crucial to consider its dual inhibitory action on both the PAF receptor and PLD. The provided protocols offer a starting point for utilizing this compound in cell culture-based research. Researchers should optimize concentrations and incubation times for their specific cell type and experimental question. Careful use of controls, including vehicle controls and positive controls for PAF and PLD activation, is essential for the robust interpretation of results.

References

- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. Platelet-activating factor induced Ca(2+) signaling in human microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. resources.bio-techne.com [resources.bio-techne.com]

Dissolving (Rac)-L-659,989 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-L-659,989 is the racemic form of L-659,989, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. As an orally active compound, it holds significant potential for in vivo research investigating PAF-mediated signaling in various physiological and pathological processes. Proper dissolution and formulation are critical for ensuring accurate dosing, bioavailability, and reproducible results in animal studies. This document provides detailed application notes and protocols for the dissolution of (Rac)-L-659,989 for in vivo applications, along with an overview of the relevant signaling pathway.

Solubility and Storage

Understanding the solubility profile of (Rac)-L-659,989 is the first step in preparing a suitable formulation for in vivo studies.

| Property | Data |

| Storage of Solid | 2 years at -20°C (powder) |

| Storage in Solution | 6 months at -80°C in DMSO |